Urea, N-(2,6-dichloro-4-pyridinyl)-N'-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)-, the synthetic route may involve the following steps:
Preparation of the Isocyanate: The starting material, 2,6-dichloro-4-pyridine, is reacted with phosgene to form the corresponding isocyanate.
Reaction with Amine: The isocyanate is then reacted with 2-phenylethylamine under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)-: shares structural similarities with other urea derivatives, such as:
Uniqueness
The presence of both pyridinyl and phenylethyl groups in Urea, N-(2,6-dichloro-4-pyridinyl)-N’-(2-phenylethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
287928-13-6 |
---|---|
Molecular Formula |
C14H13Cl2N3O |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C14H13Cl2N3O/c15-12-8-11(9-13(16)19-12)18-14(20)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,17,18,19,20) |
InChI Key |
SZHVZCICXYSISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.